(1-Cyclopropylethyl)thiourea
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Overview
Description
(1-Cyclopropylethyl)thiourea is an organosulfur compound with the molecular formula C₆H₁₂N₂S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyclopropylethyl group.
Mechanism of Action
Target of Action
(1-Cyclopropylethyl)thiourea is a derivative of thiourea, a class of organosulfur compounds that have gained significant attention due to their diverse biological applications Thiourea derivatives have been found to interact with various enzymes involved in the biosynthesis of cell wall components, including mycolic acids, peptidoglycans, and arabinans .
Mode of Action
Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that this compound may interact with its targets, leading to changes that contribute to these effects.
Biochemical Pathways
This compound, as a thiourea derivative, may affect various biochemical pathways. Thiourea derivatives have been found to interact with enzymes involved in the biosynthesis of various cell wall components, including mycolic acids, peptidoglycans, and arabinans . These interactions can disrupt the normal functioning of these pathways, leading to downstream effects such as the inhibition of cell wall synthesis.
Pharmacokinetics
A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
Given the diverse biological applications of thiourea derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
(1-Cyclopropylethyl)thiourea, like other thioureas, has been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Cellular Effects
Thiourea and its derivatives have been shown to have a broad spectrum of anti-inflammatory effects
Molecular Mechanism
Thiourea and its derivatives are thought to exert their effects through oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule
Dosage Effects in Animal Models
Thiourea has been shown to inhibit thyroid gland function in experimental animals
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Cyclopropylethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylethylamine with thiocyanate or isothiocyanate under mild conditions. The reaction typically proceeds in an aqueous or organic solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where cyclopropylethylamine is reacted with thiocyanate in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)thiourea has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiourea: The parent compound with similar structural properties but without the cyclopropylethyl group.
N-Methylthiourea: A derivative with a methyl group instead of the cyclopropylethyl group.
N-Phenylthiourea: A derivative with a phenyl group instead of the cyclopropylethyl group.
Uniqueness: (1-Cyclopropylethyl)thiourea is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
1-cyclopropylethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWPKAMJYNJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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